Cas no 75611-12-0 (2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol)

2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Benzofuranethanol, 7-methoxy-
- 2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol
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- MDL: MFCD20484527
- Inchi: 1S/C11H12O3/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7,12H,5-6H2,1H3
- InChI Key: SXRKUSJWQIUZKN-UHFFFAOYSA-N
- SMILES: O1C2=C(OC)C=CC=C2C(CCO)=C1
Experimental Properties
- Density: 1.196±0.06 g/cm3(Predicted)
- Boiling Point: 322.0±27.0 °C(Predicted)
- pka: 14.71±0.10(Predicted)
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26296588-2.5g |
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol |
75611-12-0 | 95% | 2.5g |
$2347.0 | 2022-12-26 | |
Enamine | EN300-26296588-1.0g |
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol |
75611-12-0 | 95% | 1.0g |
$1133.0 | 2022-12-26 | |
Enamine | EN300-26296588-5.0g |
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol |
75611-12-0 | 95% | 5.0g |
$2976.0 | 2022-12-26 | |
Enamine | BBV-44977819-5g |
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol |
75611-12-0 | 95% | 5g |
$2976.0 | 2023-09-14 | |
Enamine | EN300-26296588-10.0g |
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol |
75611-12-0 | 95% | 10.0g |
$3742.0 | 2022-12-26 | |
Enamine | BBV-44977819-1g |
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol |
75611-12-0 | 95% | 1g |
$1133.0 | 2023-09-14 | |
Enamine | BBV-44977819-10g |
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol |
75611-12-0 | 95% | 10g |
$3742.0 | 2023-09-14 | |
Enamine | BBV-44977819-2.5g |
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol |
75611-12-0 | 95% | 2.5g |
$2347.0 | 2023-09-14 |
2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol Related Literature
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on 2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol
Professional Introduction to Compound with CAS No. 75611-12-0 and Product Name: 2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol
The compound with the chemical abstracts service number CAS No. 75611-12-0 and the product name 2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a benzofuran core structure substituted with a 7-methoxy group and an ethanol side chain, has garnered attention due to its unique pharmacophoric features and potential therapeutic applications.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, particularly those derived from benzofuran, in the development of novel therapeutic agents. The presence of the 7-methoxy moiety in this compound not only enhances its solubility and bioavailability but also contributes to its interaction with biological targets. This structural feature has been extensively studied in the context of developing compounds with anti-inflammatory, antioxidant, and anticancer properties.
The ethanol side chain in 2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol plays a crucial role in modulating the compound's pharmacokinetic profile. Ethanol-derived side chains are known to improve metabolic stability and enhance binding affinity to specific enzymes and receptors. This has led to increased interest in synthesizing derivatives of this compound for further pharmacological exploration.
In recent years, there has been a surge in research focused on identifying new scaffolds for drug development. The benzofuran scaffold, due to its structural versatility and biological activity, has emerged as a preferred choice for medicinal chemists. The compound in question, with its unique substitution pattern, represents a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. Studies have shown that benzofuran derivatives can interact with neurotransmitter receptors, potentially leading to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The 7-methoxy group is particularly noteworthy, as it has been found to enhance binding affinity to certain receptors while minimizing off-target effects.
The synthesis of 2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are employed to construct the benzofuran core and introduce the necessary substituents. These synthetic strategies are critical in achieving the desired molecular architecture while maintaining functional group integrity.
Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity and safety profile. In vitro assays are conducted to assess interactions with target enzymes and receptors, while in vivo studies provide insights into its pharmacokinetic behavior and potential therapeutic effects. These studies are essential in determining the feasibility of further clinical development.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques are used to predict how 2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol will interact with biological targets at the atomic level. This information is invaluable in guiding medicinal chemistry efforts and optimizing lead compounds for better efficacy and reduced toxicity.
Future research directions for this compound include exploring its potential as an intermediate in synthesizing more complex pharmaceuticals. The structural motifs present in this molecule offer a rich platform for diversification, allowing chemists to design novel derivatives with enhanced biological activity or improved pharmacokinetic properties.
The integration of artificial intelligence (AI) into drug discovery processes has also opened new avenues for exploring the therapeutic potential of compounds like 2-(7-methoxy-1-benzofuran-3-yl)ethan-1-ol. AI-driven virtual screening techniques can rapidly identify promising candidates from large chemical libraries, significantly accelerating the drug development pipeline.
In conclusion, the compound with CAS No. 75611-12-0 and product name 2-(7-methoxy-1-benzofuran-3-ylenthanol) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational techniques, position it as a valuable candidate for further exploration in drug development.
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